molecular formula C15H15N3O3 B14165954 N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide CAS No. 756489-64-2

N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide

Cat. No.: B14165954
CAS No.: 756489-64-2
M. Wt: 285.30 g/mol
InChI Key: ZOHJPRDYWWCFSO-UHFFFAOYSA-N
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Description

N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a pyridine ring, a methoxyphenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide typically involves the reaction of 2-pyridinecarboxylic acid hydrazide with 4-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide: Unique due to the presence of both pyridine and methoxyphenyl groups.

    N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide: Similar structure but with a benzene ring instead of pyridine.

    N’-[2-(4-methoxyphenyl)acetyl]thiophene-2-carbohydrazide: Contains a thiophene ring instead of pyridine.

Uniqueness

N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridine ring enhances its ability to participate in coordination chemistry and form stable complexes with metal ions. Additionally, the methoxyphenyl group contributes to its lipophilicity and potential interactions with biological membranes .

Properties

CAS No.

756489-64-2

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide

InChI

InChI=1S/C15H15N3O3/c1-21-12-7-5-11(6-8-12)10-14(19)17-18-15(20)13-4-2-3-9-16-13/h2-9H,10H2,1H3,(H,17,19)(H,18,20)

InChI Key

ZOHJPRDYWWCFSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CC=N2

solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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